4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
“4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the CAS number 1781136-90-0 . It belongs to the class of spirocyclic compounds.
Synthesis Analysis
The synthesis of this compound involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold. The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The method is suitable for industrial large-scale production .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot double allylic alkylation of an imine analogue of glycine . The rearrangement reaction is a Curtius rearrangement reaction, and the degradation reaction is a Hofmann degradation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .Scientific Research Applications
Synthesis and Modification
4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, the synthesis of a novel Boc-protected cyclopropane-modified proline analogue was reported, showcasing the utility of such compounds in creating new members of cyclopropane-modified proline libraries, essential in medicinal chemistry (Tymtsunik et al., 2012). Similarly, synthesis involving 2-azaspiro[3.3]heptane-derived amino acids demonstrates their potential in biochemistry and drug design (Radchenko et al., 2010).
Drug Development
These compounds are utilized in developing new drug molecules. For example, (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid is key in the industrial synthesis of antiviral ledipasvir, highlighting its significance in pharmaceutical applications (López et al., 2020). Additionally, cyclobutane diamines, including variants of azaspiroheptanes, have been identified as promising building blocks in drug discovery, useful in the preparation of commercially available drugs (Radchenko et al., 2010).
Enzyme Inhibition and Antibacterial Activity
Specific derivatives of azaspiroheptanes have been explored for their potential in enzyme inhibition and antibacterial applications. For instance, spirocyclopropyl pyrrolidines, a class of polyhydroxy 4-azaspiro[2.4]heptane derivatives, have shown selective inhibition of α-L-fucosidase, an enzyme target in various therapeutic areas (Laroche et al., 2006). Additionally, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized for potent antibacterial activity against respiratory pathogens, demonstrating their significance in addressing infectious diseases (Odagiri et al., 2013).
Chemical Space Exploration
Azaspiroheptanes are instrumental in exploring and accessing new chemical spaces. They have been used in lowering lipophilicity in medicinal chemistry contexts, replacing common heterocycles like morpholines and piperidines, thus opening new avenues in drug design (Degorce et al., 2019). Also, the synthesis of 6-azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery, expanding the repertoire of chemical entities available for pharmaceutical development (Chalyk et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .
Mode of Action
This can result in alterations in cellular processes, such as signal transduction or immune response .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to cell migration and immune response .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of AT22764 is currently unknown .
Result of Action
Based on the potential target of this compound, it may influence cellular processes such as cell migration and immune response .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-8(9(14)15)12(13)5-6-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYJBIBLOQQPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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